molecular formula C12H13NO3 B2568370 3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one CAS No. 2225142-42-5

3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one

Cat. No.: B2568370
CAS No.: 2225142-42-5
M. Wt: 219.24
InChI Key: UQLMDNZLCTUNAU-UHFFFAOYSA-N
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Description

3’,4’-Dihydrospiro[oxane-4,2’-pyrano[2,3-b]pyridine]-4’-one is a heterocyclic compound characterized by its unique spiro structure, which includes an oxane ring fused to a pyrano[2,3-b]pyridine system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-dihydrospiro[oxane-4,2’-pyrano[2,3-b]pyridine]-4’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the compound can be synthesized through a series of steps involving nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact methods can vary depending on the scale of production and the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dihydrospiro[oxane-4,2’-pyrano[2,3-b]pyridine]-4’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms .

Scientific Research Applications

3’,4’-Dihydrospiro[oxane-4,2’-pyrano[2,3-b]pyridine]-4’-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3’,4’-dihydrospiro[oxane-4,2’-pyrano[2,3-b]pyridine]-4’-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro-heterocycles and pyrano[2,3-b]pyridine derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities .

Uniqueness

3’,4’-Dihydrospiro[oxane-4,2’-pyrano[2,3-b]pyridine]-4’-one is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

spiro[3H-pyrano[2,3-b]pyridine-2,4'-oxane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-10-8-12(3-6-15-7-4-12)16-11-9(10)2-1-5-13-11/h1-2,5H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLMDNZLCTUNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)C3=C(O2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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